Melanoma-overexpressed antigen 1 (24-37) is a peptide derived from the melanoma-associated antigen A1, which is part of the melanoma-associated antigen gene family. This antigen is significant in cancer immunology as it is recognized by cytotoxic T lymphocytes, making it a potential target for immunotherapy. The expression of this antigen is primarily observed in melanoma cells and some other tumors, but it is largely absent in normal tissues, which underscores its importance in tumor-specific immune responses.
Melanoma-associated antigens, including melanoma-overexpressed antigen 1, were first identified in the early 1990s during studies aimed at discovering tumor antigens in melanoma cells. These antigens are encoded by genes located on the X chromosome and are typically silent in normal tissues, with expression primarily confined to malignant cells. The identification of these antigens has paved the way for developing targeted immunotherapies that exploit the immune system's ability to recognize and attack cancer cells.
Melanoma-overexpressed antigen 1 belongs to the broader category of tumor-associated antigens, specifically the melanoma-associated antigen family. Members of this family are categorized based on their chromosomal location and expression patterns into type I and type II antigens. The type I melanoma-associated antigens, including MAGE-A1, are particularly noted for their role in eliciting immune responses against tumors.
The synthesis of melanoma-overexpressed antigen 1 can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the synthesized peptide.
Technical Details:
The molecular structure of melanoma-overexpressed antigen 1 consists of a linear sequence of amino acids that forms a specific three-dimensional conformation crucial for its recognition by T-cell receptors. The primary sequence is characterized by hydrophobic and polar residues that influence its folding and interaction with major histocompatibility complex molecules.
The chemical reactions involving melanoma-overexpressed antigen 1 primarily pertain to its interactions with immune components such as T-cell receptors and major histocompatibility complex molecules. These interactions are crucial for T-cell activation and subsequent immune responses against melanoma cells.
Technical Details:
The mechanism of action for melanoma-overexpressed antigen 1 involves its presentation on the surface of melanoma cells via major histocompatibility complex class I molecules. This presentation allows cytotoxic T lymphocytes to recognize and bind to the melanoma cells, leading to their destruction.
Melanoma-overexpressed antigen 1 is typically a soluble peptide at physiological conditions. Its solubility is influenced by its amino acid composition, particularly the presence of charged or polar residues.
Melanoma-overexpressed antigen 1 has several applications in cancer research and therapy:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2